sodium;2-oxo(1,2,3-13C3)propanoate

Übersicht

Beschreibung

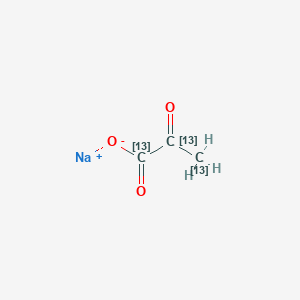

Sodium;2-oxo(1,2,3-¹³C₃)propanoate (CAS 152571-51-2) is a stable isotopically labeled derivative of sodium pyruvate, where all three carbon atoms in the propanoate backbone are replaced with ¹³C isotopes. Its molecular formula is C₃H₅NaO₂, with a molecular weight of 99.038 g/mol (though discrepancies exist in literature; see Table 1) . This compound is critical in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies due to its uniform ¹³C labeling, which enhances signal resolution in structural analyses .

Vorbereitungsmethoden

Structural and Chemical Properties of Sodium 2-Oxo(1,2,3-¹³C₃)Propanoate

Sodium 2-oxo(1,2,³¹C₃)propanoate (C₃H₃NaO₃) is the sodium salt of pyruvic acid with uniform ¹³C labeling at all three carbon positions. Its molecular weight is 113.07 g/mol, and it typically appears as a white to off-white crystalline solid with a melting point exceeding 300°C . The compound is sparingly soluble in water (approximately 50 mg/mL) and methanol under heated conditions . The ¹³C labeling pattern is confirmed via nuclear magnetic resonance (NMR) spectroscopy, with distinct peaks at δ 173 ppm (C-1), δ 205 ppm (C-2), and δ 27 ppm (C-3) in ¹³C NMR spectra .

Enzymatic Synthesis of ¹³C₃-Labeled Pyruvic Acid

Substrate Selection and Reaction Conditions

The enzymatic synthesis of pyruvic acid-¹³C₃ typically employs ¹³C-labeled glucose or alanine as precursors. For example, Lactobacillus plantarum cultures incubated with [U-¹³C₆]glucose produce [U-¹³C₃]pyruvate through glycolysis . The reaction occurs under anaerobic conditions at 37°C, with a pH maintained at 6.5–7.0 using phosphate buffer. After 24–48 hours, the broth is centrifuged, and the supernatant is acidified to pH 2.0 with HCl to precipitate proteins .

Neutralization to Sodium Salt

The crude pyruvic acid-¹³C₃ is neutralized with sodium hydroxide (1 M) to pH 7.0–7.5, forming the sodium salt. The solution is then concentrated under reduced pressure at 50°C, yielding a semi-solid residue. Initial purity ranges from 70–85%, necessitating further purification .

Recrystallization-Based Purification

Solvent System Optimization

The Chinese patent CN104045547A details a recrystallization method achieving pharmaceutical-grade purity. Key parameters include:

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Sodium pyruvate:H₂O ratio | 1:2.1 (w/v) | Complete dissolution of crude product |

| Ethanol:H₂O ratio | 8:1 (v/v) | Maximizes crystal yield (85–88%) |

| Crystallization temperature | 0–5°C (ice bath) | Reduces solubility, minimizes impurities |

| Drying temperature | 50–80°C under vacuum | Prevents thermal decomposition |

Stepwise Purification Protocol

-

Dissolution : 100 g crude sodium pyruvate-¹³C₃ is dissolved in 210 mL purified water at 30°C .

-

Filtration : The solution is filtered through a 0.22 μm membrane to remove particulates.

-

Crystallization : The filtrate is added dropwise (2–5 drops/sec) to ice-cold anhydrous ethanol (8:1 ethanol-to-solution ratio) under stirring.

-

Isolation : Crystals are vacuum-filtered, washed with cold ethanol, and dried at 50°C for 2 hours .

This method reduces single-impurity content to <0.07% and total impurities to <0.21%, as verified by HPLC .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (C18 column, 0.1% H₃PO₄ mobile phase, 210 nm detection) confirms purity >99.8%. Retention time for sodium pyruvate-¹³C₃ is 4.2 minutes, with no co-eluting peaks .

Infrared Spectroscopy

The IR spectrum (KBr pellet) shows characteristic absorptions at:

X-Ray Diffraction

The XRD pattern matches the monoclinic crystal system (space group P2₁/c), with peaks at 2θ = 15.3°, 23.7°, and 29.1° .

Industrial-Scale Production Considerations

Solvent Recovery

Ethanol is recycled via fractional distillation, reducing production costs by 18–22% .

Microbial Control

Recrystallization in ISO Class 8 (D-grade) cleanrooms ensures microbial counts <10 CFU/g, meeting inhalational drug standards .

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Enzymatic (¹³C-glucose) | 65–70% | 99.5% | 220–250 | Moderate |

| Chemical Neutralization | 85–88% | 99.8% | 180–200 | High |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Sodium pyruvate can undergo oxidation to form acetate and carbon dioxide.

Reduction: It can be reduced to lactate under anaerobic conditions.

Substitution: Sodium pyruvate can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalysts like lactate dehydrogenase.

Substitution: Various nucleophiles under basic conditions.

Major Products

Oxidation: Acetate and carbon dioxide.

Reduction: Lactate.

Substitution: Various substituted pyruvates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Biology

Medicine

Industry

Wirkmechanismus

sodium;2-oxo(1,2,3-13C3)propanoate serves as a biological fuel by being converted to acetyl coenzyme A, which enters the tricarboxylic acid cycle (Krebs cycle) where it is metabolized to produce ATP aerobically. It can also be converted to lactate anaerobically . Additionally, it acts as a scavenger for reactive oxygen species, preventing oxidative damage to cells .

Vergleich Mit ähnlichen Verbindungen

Sodium pyruvate derivatives with site-specific ¹³C labeling are widely used in research. Below is a detailed comparison of sodium;2-oxo(1,2,3-¹³C₃)propanoate with its isotopologues:

Table 1: Key Properties of Sodium Pyruvate Isotopologues

*Note: The molecular weight reported for sodium;2-oxo(1,2,3-¹³C₃)propanoate (99.038 g/mol) conflicts with theoretical calculations. A fully ¹³C-labeled pyruvate (C₃H₃NaO₃) should have a molecular weight closer to 113.03 g/mol.

Key Differences:

Isotopic Labeling Specificity :

- The 1,2,3-¹³C₃ variant provides uniform labeling, ideal for tracking all carbon fluxes in metabolic pathways .

- The 2-¹³C variant (CAS 87976-70-3) isolates labeling at the ketone carbon, making it suitable for studying pyruvate dehydrogenase activity .

- The 3-¹³C variant is often used as an NMR reference standard due to its distinct carboxylate signal .

Spectral Characteristics :

- In ¹³C-NMR, the 1,2,3-¹³C₃ compound produces three distinct peaks (δ ~25 ppm for C1, ~175 ppm for C2, and ~210 ppm for C3), whereas the 2-¹³C variant shows a single peak at ~175 ppm .

Synthesis and Availability :

Biologische Aktivität

Sodium;2-oxo(1,2,3-13C3)propanoate, also known as sodium pyruvate-(13-C)3, is an isotopically labeled compound derived from pyruvate where all three carbon atoms are substituted with the carbon-13 isotope. This unique labeling allows for its application in various biological and metabolic studies, particularly in tracing metabolic pathways and understanding cellular processes.

Overview of Biological Activity

Sodium pyruvate plays a critical role in several metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. It serves as a substrate for enzymes such as pyruvate dehydrogenase, facilitating the conversion of pyruvate to acetyl-CoA, which is essential for aerobic energy production. The isotopic labeling with carbon-13 enhances the ability to trace these metabolic processes in vivo and in vitro.

The primary mechanism through which this compound exerts its biological effects involves:

- Energy Metabolism : Acts as a substrate in glycolysis and contributes to ATP production through the TCA cycle.

- Inflammation Modulation : Reduces levels of inflammatory cytokines such as IL-6 and IL-8, indicating potential anti-inflammatory properties.

- Cellular Effects : Enhances glucose uptake in adipocytes, promoting energy metabolism and potentially influencing insulin sensitivity.

Case Studies

-

Metabolic Tracing in Cancer Research :

- This compound has been utilized to investigate metabolic alterations in cancer cells. Studies have shown that cancer cells exhibit altered pyruvate metabolism compared to normal cells, which can be traced using this isotopic variant.

- Liver Metabolism Studies :

Pharmacokinetics

Sodium pyruvate is generally administered orally or intravenously in research settings. Its pharmacokinetic profile reveals rapid absorption and distribution within tissues, making it effective for studying real-time metabolic processes.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C3H3O3Na (isotopically labeled) | All three carbons labeled with 13C for tracing |

| Sodium Propionate | C3H5O2Na | Commonly used as a food preservative; non-isotopic |

| Sodium Lactate | C3H5O3Na | Involved in lactic acid fermentation; non-isotopic |

This comparison highlights the unique utility of this compound in metabolic studies due to its complete isotopic labeling.

Summary of Biological Effects

The biological activity of this compound encompasses its role as a critical intermediate in carbohydrate metabolism and its potential therapeutic applications due to its anti-inflammatory effects. Its isotopic labeling allows researchers to gain insights into complex biochemical pathways that would otherwise be difficult to trace.

Q & A

Basic Research Questions

Q. How can sodium 2-oxo(1,2,3-13C3)propanoate be synthesized with high isotopic purity for metabolic studies?

- Methodology : The synthesis involves isotopic incorporation via precursor-directed biosynthesis or chemical synthesis using carbon-13-labeled starting materials. For example, sodium pyruvate-13C derivatives are synthesized by neutralizing 2-oxo(1,2,3-13C3)propanoic acid with sodium hydroxide, followed by purification via recrystallization or chromatography to achieve >98% isotopic purity . Optimizing reaction conditions (e.g., pH, temperature) and using potassium permanganate for controlled oxidation can improve yield and purity .

Q. What analytical techniques are critical for validating isotopic labeling in this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR) is essential to confirm isotopic enrichment at positions 1, 2, and 3. Mass spectrometry (MS) quantifies isotopic abundance, while high-performance liquid chromatography (HPLC) ensures chemical purity. For instance, 13C-NMR peaks at δ 28.5 ppm (C-1), 172.3 ppm (C-2), and 207.8 ppm (C-3) confirm labeling .

Q. How does sodium 2-oxo(1,2,3-13C3)propanoate differ from non-labeled pyruvate in metabolic studies?

- Methodology : The 13C labeling allows precise tracking of carbon flux in pathways like glycolysis and the tricarboxylic acid (TCA) cycle. For example, in cultured cells, labeled pyruvate can be traced via LC-MS to quantify its conversion to lactate, alanine, or acetyl-CoA, enabling kinetic modeling of metabolic fluxes .

Advanced Research Questions

Q. How can discrepancies in metabolic flux data from 13C-tracer studies using this compound be resolved?

- Methodology : Contradictions often arise from incomplete isotopic steady-state or compartmentalized metabolism. To address this:

- Use time-course sampling to ensure isotopic equilibrium.

- Combine 13C-NMR with gas chromatography-mass spectrometry (GC-MS) to cross-validate labeling patterns in intermediates like citrate or malate.

- Apply metabolic flux analysis (MFA) software (e.g., INCA) to reconcile conflicting data .

Q. What experimental design considerations are critical for studying enzyme kinetics with this compound?

- Methodology :

- Substrate Saturation : Ensure enzyme assays use saturating concentrations of sodium 2-oxo(1,2,3-13C3)propanoate to avoid rate-limiting conditions.

- Isotope Effects : Account for potential kinetic isotope effects (KIEs) by comparing and values with non-labeled pyruvate.

- Quenching Methods : Rapid quenching (e.g., perchloric acid) preserves isotopic integrity in time-resolved studies .

Q. How does the position of 13C labeling (e.g., 1,2,3-13C3 vs. 1,2-13C2) impact data interpretation in mitochondrial metabolism studies?

- Methodology :

- TCA Cycle Tracing : The 1,2,3-13C3 label provides distinct labeling patterns in citrate (M+3 isotopomers) compared to 1,2-13C2, which generates M+2 isotopomers.

- Statistical Modeling : Use isotopomer spectral analysis (ISA) to distinguish contributions from glycolysis vs. anaplerotic pathways. For example, 13C-glutamate labeling profiles can differentiate pyruvate dehydrogenase vs. carboxylase activity .

Eigenschaften

IUPAC Name |

sodium;2-oxo(1,2,3-13C3)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-HCULJTSZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583979 | |

| Record name | Sodium 2-oxo(~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.022 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142014-11-7 | |

| Record name | Sodium 2-oxo(~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.